3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one
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Overview
Description
3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a heterocyclic compound that features a cyclopropane ring fused to a quinoline system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a quinoline derivative with a cyclopropane precursor in the presence of a strong acid, such as acetic acid . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions .
Scientific Research Applications
3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 1H-cycloprop[c]isoquinoline, 1a,7b-dihydro-, hydrochloride
- 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles
Uniqueness
3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is unique due to its fused cyclopropane-quinoline structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar heterocyclic compounds.
Properties
IUPAC Name |
1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-8-5-7(8)6-3-1-2-4-9(6)11-10/h1-4,7-8H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAAORPPEDVKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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